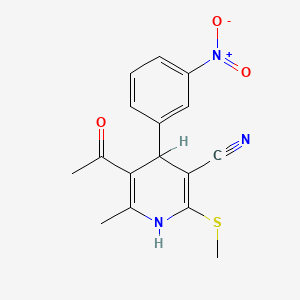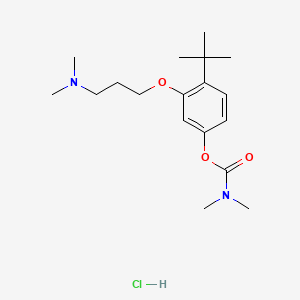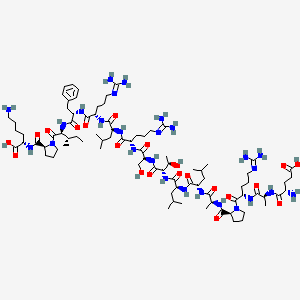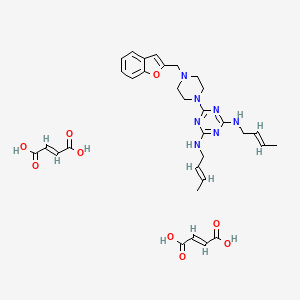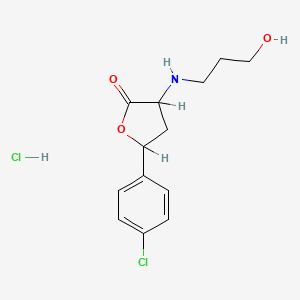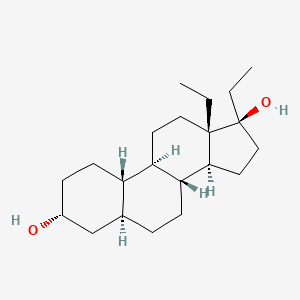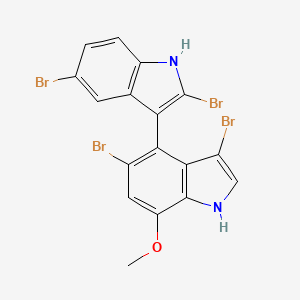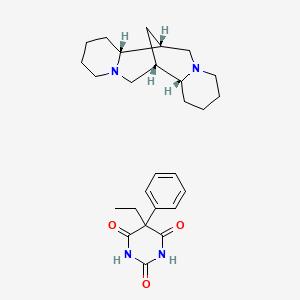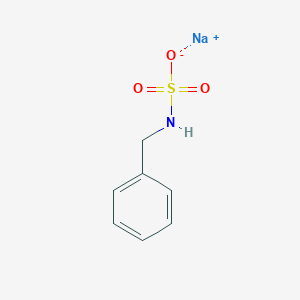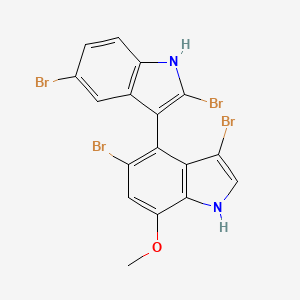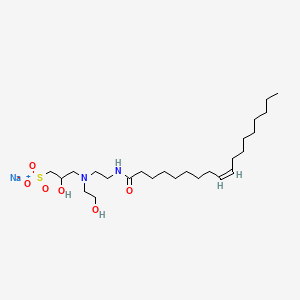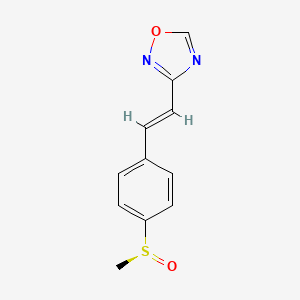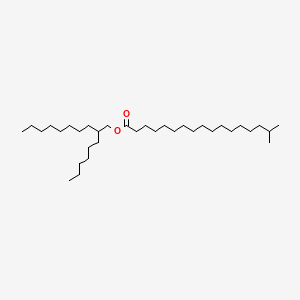
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by its unique chemical structure, which includes a propionamide group, a cyano group, and a phenylthio group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- involves multiple steps, starting from basic ergoline derivatives. The process typically includes:
Formation of the Ergoline Core: This step involves the cyclization of appropriate precursors to form the ergoline skeleton.
Introduction of the Propionamide Group: This is achieved through amide formation reactions, often using propionyl chloride and a suitable amine.
Addition of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide.
Incorporation of the Phenylthio Group: This step involves the use of thiophenol and appropriate catalysts to attach the phenylthio group to the ergoline core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, thiophenol, and various nucleophiles.
Major Products Formed
Oxidation: Oxidized ergoline derivatives.
Reduction: Amino-ergoline derivatives.
Substitution: Substituted ergoline derivatives with different functional groups.
科学研究应用
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system and cardiovascular system.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- involves its interaction with specific molecular targets, including:
Receptors: It binds to serotonin and dopamine receptors, modulating their activity.
Enzymes: Inhibits certain enzymes involved in neurotransmitter metabolism.
Pathways: Affects signaling pathways related to neurotransmission and vasoconstriction.
相似化合物的比较
Similar Compounds
- Ergoline-8-propionamide, 2,3-dihydro-alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-alpha)-
Uniqueness
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(phenylthio)-, (8-beta)- is unique due to its specific stereochemistry and the presence of the phenylthio group, which imparts distinct pharmacological properties compared to other ergoline derivatives.
属性
CAS 编号 |
88133-23-7 |
|---|---|
分子式 |
C25H26N4OS |
分子量 |
430.6 g/mol |
IUPAC 名称 |
3-[(6aR,9S)-7-methyl-5-phenylsulfanyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C25H26N4OS/c1-29-14-15(10-16(13-26)24(27)30)11-19-18-8-5-9-21-23(18)20(12-22(19)29)25(28-21)31-17-6-3-2-4-7-17/h2-9,15-16,19,22,28H,10-12,14H2,1H3,(H2,27,30)/t15-,16?,19?,22-/m1/s1 |
InChI 键 |
QURQFOJIJKYIDF-YQPXOLGRSA-N |
手性 SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)SC5=CC=CC=C5)CC(C#N)C(=O)N |
规范 SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)SC5=CC=CC=C5)CC(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


